6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-chlorobenzoate

Description

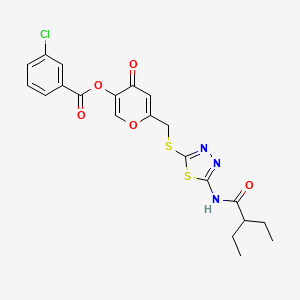

This compound is a hybrid heterocyclic molecule featuring:

- A 1,3,4-thiadiazole core substituted at position 5 with a 2-ethylbutanamido group.

- A thioether bridge connecting the thiadiazole to a 4-oxo-4H-pyran ring.

- A 3-chlorobenzoate ester moiety at position 3 of the pyran ring.

Its synthesis likely involves cyclocondensation and nucleophilic substitution steps, as described for analogous thiadiazole derivatives (e.g., using chloroacetyl chloride or aromatic aldehydes in cycloaddition reactions) .

Properties

IUPAC Name |

[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 3-chlorobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20ClN3O5S2/c1-3-12(4-2)18(27)23-20-24-25-21(32-20)31-11-15-9-16(26)17(10-29-15)30-19(28)13-6-5-7-14(22)8-13/h5-10,12H,3-4,11H2,1-2H3,(H,23,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQIGJRRCNHYECG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20ClN3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. A general synthetic route might include:

Formation of the 1,3,4-thiadiazole ring: This can be achieved by reacting a thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

Amidation: The 2-ethylbutanoic acid can be converted to its corresponding amide by reacting with the thiadiazole derivative.

Thioether Formation: The thiadiazole amide can be reacted with a suitable alkylating agent to introduce the thioether linkage.

Pyranone Synthesis: The pyranone ring can be synthesized via a cyclization reaction involving a suitable precursor.

Esterification: Finally, the pyranone derivative can be esterified with 3-chlorobenzoic acid to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thioether group can undergo oxidation to form sulfoxides or sulfones.

Reduction: The amide group can be reduced to an amine under suitable conditions.

Substitution: The chlorine atom on the benzoate moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Substituted benzoates.

Scientific Research Applications

Chemistry

This compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound could be investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies due to its structural complexity.

Medicine

The compound may have potential therapeutic applications, such as in the development of new drugs for treating various diseases. Its unique structure could interact with biological targets in novel ways.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with a particular enzyme or receptor, inhibiting its activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural Comparisons

Key analogues and their distinguishing features are summarized below:

Key Observations:

Biological Activity

The compound 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-chlorobenzoate is a complex organic molecule that integrates a pyran ring with a thiadiazole moiety. This structure is significant in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure

The chemical structure of the compound can be broken down as follows:

- Pyran Ring : A six-membered ring containing one oxygen atom.

- Thiadiazole : A five-membered ring containing two nitrogen atoms and one sulfur atom.

- Chlorobenzoate : A benzoate derivative with a chlorine substituent.

Biological Activity Overview

The biological activities of compounds similar to 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-chlorobenzoate have been explored in various studies. The following sections summarize key findings related to its biological effects.

Antimicrobial Activity

Research indicates that derivatives of thiadiazole exhibit significant antimicrobial properties. For instance, compounds containing thiadiazole rings have shown activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

| Compound | Activity | MIC (µg/mL) |

|---|---|---|

| Thiadiazole Derivative A | Antibacterial | 15 |

| Thiadiazole Derivative B | Antifungal | 10 |

| Target Compound | Antimicrobial (expected) | TBD |

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Specifically, it may inhibit acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. In vitro studies have shown that thiadiazole derivatives can exhibit higher potency than standard inhibitors such as donepezil.

| Compound | Enzyme | IC50 (nM) |

|---|---|---|

| Standard (Donepezil) | AChE | 0.6 |

| Target Compound | AChE (predicted) | TBD |

Case Studies

- Antimicrobial Efficacy : A study evaluated a series of thiadiazole derivatives for their antibacterial activity against Gram-negative and Gram-positive bacteria. The results indicated that certain substitutions on the thiadiazole ring significantly enhanced activity, suggesting a structure-activity relationship that could be applied to the target compound .

- AChE Inhibition : Another research focused on synthesizing benzamide derivatives with a thiadiazole nucleus and assessing their AChE inhibitory activity. Some compounds demonstrated remarkable potency in the nanomolar range, indicating that modifications similar to those in the target compound could yield effective inhibitors for Alzheimer's disease .

The proposed mechanisms for the biological activities of compounds like 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-chlorobenzoate include:

- Inhibition of Cell Wall Synthesis : By interfering with peptidoglycan synthesis in bacteria.

- Receptor Modulation : Potentially altering neurotransmitter levels through AChE inhibition.

- Reactive Oxygen Species Generation : Inducing oxidative stress in microbial cells leading to cell death.

Q & A

Q. What are the standard synthetic protocols for this compound, and how can purity be ensured?

The synthesis involves multi-step reactions starting with functionalization of the thiadiazole core, followed by coupling with the pyran moiety and esterification with 3-chlorobenzoic acid. Key steps include:

- Thiadiazole acylation : Reaction of 5-amino-1,3,4-thiadiazole-2-thiol with 2-ethylbutanoyl chloride under basic conditions (e.g., triethylamine in DCM) .

- Sulfur alkylation : Introduction of the methylthio linker via nucleophilic substitution (e.g., using bromomethyl-pyran intermediates) .

- Esterification : Coupling the pyran-oxygen with 3-chlorobenzoyl chloride in anhydrous THF . Purity optimization : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) and recrystallization (ethanol/water) are critical. Purity ≥95% is confirmed via HPLC .

Q. Which spectroscopic techniques are used to confirm the compound’s structural integrity?

Q. What preliminary biological activities are predicted based on structural analogs?

The thiadiazole and pyran moieties are associated with antimicrobial and anticancer activities in analogs:

- Thiadiazole derivatives inhibit bacterial enoyl-ACP reductase (IC ~5–10 µM) .

- Pyran-4-one esters show antiproliferative effects via ROS-mediated apoptosis in cancer cells (IC ~20 µM) .

Advanced Research Questions

Q. How can reaction parameters be optimized to improve synthetic yield?

- Temperature : Thiadiazole acylation requires strict control (0–5°C) to avoid side reactions .

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates in sulfur alkylation .

- Catalysts : DMAP (4-dimethylaminopyridine) accelerates esterification by activating the carbonyl . Yield tracking via TLC and in-situ IR is recommended for real-time adjustments .

Q. How should contradictory bioactivity data between structural analogs be resolved?

- Structure-activity relationship (SAR) : Compare substituent effects (e.g., 2-ethylbutanamido vs. propionamido on thiadiazole) using in vitro enzyme assays (e.g., kinase inhibition profiling) .

- Computational modeling : Molecular docking (AutoDock Vina) identifies key interactions (e.g., hydrogen bonding with ATP-binding pockets) .

Q. What strategies address solubility limitations in biological assays?

- Co-solvents : Use DMSO (≤1% v/v) for stock solutions, diluted in PBS .

- Prodrug derivatization : Introduce hydrophilic groups (e.g., PEGylation) at the benzoate ester .

- Nanoparticle encapsulation : Liposomal formulations enhance bioavailability in cytotoxicity studies .

Q. How can degradation pathways be analyzed to improve compound stability?

- Forced degradation studies : Expose the compound to heat (40–60°C), UV light, and varying pH (1–13) .

- LC-MS/MS : Identify degradation products (e.g., hydrolyzed ester or oxidized thiadiazole) .

- Stabilizers : Add antioxidants (e.g., BHT) or store in amber vials under inert gas .

Methodological Guidelines

- Data contradiction resolution : Cross-validate bioactivity results using orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) .

- Scalability : Transition from batch to flow chemistry for thiadiazole synthesis to improve reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.